molecular formula C13H12ClN3 B11786153 1-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)prop-2-yn-1-amine

1-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)prop-2-yn-1-amine

Cat. No.: B11786153
M. Wt: 245.71 g/mol
InChI Key: ZUUMFXABAXEILF-UHFFFAOYSA-N
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Description

1-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)prop-2-yn-1-amine is a chemical compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This particular compound is characterized by the presence of a chloro group, a methyl group, and a phenyl group attached to the pyrazole ring, along with a prop-2-yn-1-amine side chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)prop-2-yn-1-amine typically involves multiple steps. One common method starts with the preparation of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde . This intermediate can be synthesized through the Vilsmeier-Haack reaction, which involves the formylation of 5-chloro-3-methyl-1-phenyl-1H-pyrazole . The aldehyde is then subjected to a series of reactions to introduce the prop-2-yn-1-amine side chain.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

1-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)prop-2-yn-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chloro group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives depending on the substituent introduced.

Mechanism of Action

The mechanism of action of 1-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)prop-2-yn-1-amine is not well-documented. pyrazole derivatives generally exert their effects by interacting with specific molecular targets, such as enzymes or receptors, and modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)prop-2-yn-1-amine is unique due to its specific substitution pattern and the presence of the prop-2-yn-1-amine side chain. This structural uniqueness can impart distinct chemical and biological properties compared to other pyrazole derivatives.

Properties

Molecular Formula

C13H12ClN3

Molecular Weight

245.71 g/mol

IUPAC Name

1-(5-chloro-3-methyl-1-phenylpyrazol-4-yl)prop-2-yn-1-amine

InChI

InChI=1S/C13H12ClN3/c1-3-11(15)12-9(2)16-17(13(12)14)10-7-5-4-6-8-10/h1,4-8,11H,15H2,2H3

InChI Key

ZUUMFXABAXEILF-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1C(C#C)N)Cl)C2=CC=CC=C2

Origin of Product

United States

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